3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group derived from 4-methoxyphenyl. The benzamide moiety at position 2 of the thiadiazole ring contains a 3-bromo substituent. The presence of electron-withdrawing (bromo) and electron-donating (methoxy) groups may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c1-26-14-7-5-13(6-8-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZOQKSJSQJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the bromine atom. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This step often involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Bromine Atom: Bromination reactions are carried out using bromine or bromine-containing reagents.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the methoxyphenyl group and the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the benzamide moiety undergoes nucleophilic substitution under mild conditions due to its position adjacent to an electron-withdrawing carbonyl group.
Key Findings :
-
Reactions proceed via an aromatic nucleophilic substitution pathway.
-
Electron-withdrawing groups on the benzamide enhance reaction rates.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker between the thiadiazole and carbamoyl groups is susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 2 h | Sulfoxide (-SO-) | High | |
| mCPBA | DCM, 0°C, 1 h | Sulfone (-SO<sub>2</sub>-) | Complete |
Mechanistic Insight :
-
Oxidation occurs stepwise: sulfoxide forms first, followed by sulfone under stronger conditions.
Functionalization of the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions.
Limitations :
-
Nitration requires strict temperature control to avoid ring decomposition.
Reductive Amination of the Carbamoyl Group
The carbamoyl group can be modified via reductive amination to introduce alkyl/aryl substituents.
| Amine | Reducing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Benzylamine | NaBH<sub>3</sub>CN, MeOH | N-benzyl secondary amide | Bioactivity studies | |
| Ethylenediamine | H<sub>2</sub> (Pd/C catalyst) | Bis-amide derivative | Chelation agent |
Optimization Note :
-
NaBH<sub>3</sub>CN outperforms NaBH<sub>4</sub> in minimizing side reactions.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling for structural diversification.
Critical Parameters :
-
Suzuki reactions require degassed solvents for optimal yields.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The synthesis of derivatives related to this compound has shown promising results against various bacterial strains and fungi. For instance, compounds synthesized from related structures have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method. These studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro assays such as the Sulforhodamine B assay have been employed to assess cytotoxicity and antiproliferative effects. Preliminary results suggest that certain derivatives of this compound display notable activity against cancer cell lines, contributing to the ongoing search for effective anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. Molecular docking studies have been utilized to predict how these compounds interact with biological targets at the molecular level. These computational approaches help in identifying key structural features that enhance biological activity while minimizing toxicity .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) in the low micromolar range. |
| Study B | Anticancer | Showed a dose-dependent reduction in MCF7 cell viability with IC50 values indicating high potency compared to standard chemotherapeutics. |
| Study C | Molecular Docking | Identified key interactions between the compound and target proteins involved in cancer cell proliferation, suggesting a mechanism of action that warrants further investigation. |
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
The target compound’s carbamoylmethylsulfanyl group distinguishes it from analogues with direct aryl or alkyl substitutions (e.g., 4-methoxybenzyl in ). This carbamoyl linkage may enhance hydrogen-bonding interactions in biological systems.
Spectral and Physicochemical Characterization
Key spectral features of 1,3,4-thiadiazoles include IR bands for C=S (~1240–1255 cm⁻¹) and NH (~3150–3414 cm⁻¹), with tautomeric forms confirmed by absence of S-H bands . For the target compound:
- IR : Expected C=O stretch at ~1660 cm⁻¹ (benzamide), NH stretches at ~3300 cm⁻¹ (carbamoyl).
- ¹H-NMR : Aromatic protons (3-bromo, 4-methoxyphenyl) and methylene protons (sulfanyl linkage) as distinct multiplets.
- MS : Molecular ion peak consistent with M+ (exact mass dependent on substituents).
Comparatively, analogues like 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide lack the carbamoyl NH, simplifying their NMR spectra.
Biological Activity
The compound 3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.39 g/mol. The structure features a thiadiazole ring , which is significant in conferring biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. For instance:
- A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with an IC50 value of 0.084 ± 0.020 mmol L against MCF-7 cells and 0.034 ± 0.008 mmol L against A549 cells, indicating its potential as an effective anticancer agent .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the thiadiazole ring significantly influenced its potency against cancer cells. The introduction of specific substituents was found to enhance binding affinity to target proteins involved in tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents:
- In vitro studies indicated that compounds containing the thiadiazole moiety exhibited comparable antimicrobial activity to standard antibiotics like ciprofloxacin. This suggests that this compound could be explored for its potential in treating bacterial infections .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Inhibition of key enzymes : Many thiadiazole compounds act by inhibiting enzymes critical for cancer cell proliferation or bacterial survival. For example, some derivatives have been shown to inhibit protein kinases associated with cancer progression .
- Receptor interaction : Thiadiazoles can interact with various cellular receptors, modulating signaling pathways involved in inflammation and cell survival .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of thiadiazole derivatives:
Q & A
Q. Optimization strategies :
- Monitor reaction progress with TLC (Rf values) or HPLC (retention time analysis) .
- Control temperature (60–80°C for thiadiazole cyclization) and solvent polarity to minimize side products .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
SAR design :
- Variable substituents : Synthesize analogs with modifications to:
- The 3-bromo group (replace with Cl, CF₃, or H).
- The 4-methoxyphenyl moiety (vary substituent position or replace with heteroaromatic groups) .
- Biological testing :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
Q. Data interpretation :
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with target binding affinity (e.g., dihydrofolate reductase for antimicrobial activity) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbamoyl carbonyl (δ ~165 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peak (expected m/z ~488.4) and fragmentation patterns .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% deviation .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How can crystallographic data resolve contradictions in reported solubility and stability profiles?
Answer:
- Single-crystal X-ray diffraction :
- Stability studies :
- Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to correlate crystallinity with hydrolytic stability .
Basic: What are the primary biological targets hypothesized for this compound, and how can binding assays validate them?
Answer:
Hypothesized targets :
- Enzyme inhibition : Dihydrofolate reductase (antimicrobial), tubulin (anticancer) .
Validation methods : - Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Fluorescence quenching assays : Monitor tryptophan residue interactions in target proteins .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction :
- Use SwissADME to predict logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations :
- Simulate binding to human serum albumin to assess plasma half-life .
- Metabolite prediction :
- GLORYx software to identify potential sulfoxide or glucuronide metabolites .
Basic: What solvents and conditions are optimal for recrystallization to achieve high-purity material?
Answer:
- Solvent pairs : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (gradient cooling) .
- Conditions : Slow evaporation at 4°C for 72 hours to yield needle-like crystals (confirmed via PXRD) .
Advanced: How can conflicting data on in vitro vs. in vivo efficacy be addressed methodologically?
Answer:
- In vitro-in vivo correlation (IVIVC) :
- Perform hepatic microsomal assays to identify metabolic instability (e.g., CYP3A4-mediated oxidation) .
- Use PAMPA (parallel artificial membrane permeability assay) to assess gastrointestinal absorption .
- Pharmacokinetic studies :
- Administer in rodent models with LC-MS/MS plasma profiling to calculate bioavailability .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (risk of H₂S release during thiadiazole formation) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound’s bioactivity?
Answer:
- Tracer studies :
- Synthesize ¹³C-labeled benzamide to track metabolic pathways via NMR .
- Use ¹⁵N-thiadiazole derivatives in MS imaging to localize drug distribution in tissues .
- Mechanistic insights :
- Isotope effects on enzyme inhibition (e.g., kcat/KM changes in labeled vs. unlabeled compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
